

# A Cross-Species Comparative Analysis of Vilaprisan's Metabolic Pathways

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## Compound of Interest

Compound Name: Vilaprisan

Cat. No.: B611686

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This guide provides a comprehensive comparison of the metabolic pathways of **Vilaprisan**, a selective progesterone receptor modulator (SPRM), across different species. The information is intended to support research and drug development by offering insights into the preclinical and clinical metabolism of this compound. While detailed cross-species metabolic data for **Vilaprisan** is limited in publicly available literature, this guide synthesizes the existing information and draws comparisons with other relevant SPRMs to provide a broader context.

## Executive Summary

**Vilaprisan** is predominantly metabolized in the liver, with the primary pathways in humans being oxidation, mainly mediated by cytochrome P450 3A4 (CYP3A4), and reduction by aldoketoreductases.[1][2][3][4] In humans, the parent compound, **Vilaprisan**, is the major circulating entity in plasma, and no single metabolite accounts for more than 10% of the total drug-related exposure.[1] Two minor metabolites have been identified in human plasma, resulting from reduction and a combination of reduction and oxidation. Preclinical in vitro studies using rat liver microsomes have indicated high metabolic stability for **Vilaprisan**.

For comparative context, other SPRMs such as Ulipristal Acetate and Asoprisnil also undergo extensive hepatic metabolism, with CYP3A4 playing a crucial role. Ulipristal Acetate is metabolized to an active mono-demethylated metabolite and an inactive di-demethylated metabolite.

This guide presents available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the metabolic pathways to facilitate a clear understanding of **Vilaprisan**'s metabolic fate across species.

## Data Presentation

### Table 1: In Vitro Metabolic Stability of Vilaprisan in Liver Microsomes

Species	In Vitro System	Finding	Reference
Human	Liver Microsomes	High Metabolic Stability	
Rat	Liver Microsomes	High Metabolic Stability	

### Table 2: Major Metabolic Pathways of Vilaprisan in Humans

Metabolic Pathway	Primary Enzyme	Resulting Metabolites	Plasma Exposure
Oxidation	Cytochrome P450 3A4 (CYP3A4)	Oxidized metabolites	Minor
Reduction	Aldoketoreductases	Reduced metabolite (Compound 20)	Minor (contributes to ~20% of AUC of unchanged Vilaprisan along with the oxidized-reduced metabolite)
Combined Oxidation and Reduction	CYP3A4 and Aldoketoreductases	Oxidized and reduced metabolite (Compound 21)	Minor

### Table 3: Comparative Overview of Metabolism of Selected SPRMs

Compound	Primary Metabolic Enzyme	Key Metabolites	Species in which Metabolism has been Studied
Vilaprisan	CYP3A4, Aldoketoreductases	Minor reduced and oxidized/reduced metabolites in humans.	Human, Rat (in vitro)
Ulipristal Acetate	CYP3A4	Active mono-demethylated and inactive di-demethylated metabolites.	Human
Asoprisnil	CYP3A4	Major metabolite J912 (17 $\beta$ -O-demethylation).	Human, Rat, Mouse, Monkey

## Experimental Protocols

### In Vitro Metabolic Stability Assessment Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound like **Vilaprisan** in liver microsomes from different species.

#### 1. Materials:

- Test compound (**Vilaprisan**)
- Liver microsomes (human, rat, dog, monkey)
- NADPH regenerating system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- Control compounds (high and low clearance)
- Incubator/water bath at 37°C
- LC-MS/MS system for analysis

## 2. Procedure:

- Prepare a stock solution of **Vilaprisan** in a suitable solvent (e.g., DMSO).
- Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding the **Vilaprisan** stock solution to the pre-warmed microsome mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of **Vilaprisan** using a validated LC-MS/MS method.
- Calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance (CL<sub>int</sub>) from the disappearance rate of **Vilaprisan**.

## Metabolite Identification in In Vitro Systems

This protocol describes a general method for identifying metabolites of a test compound.

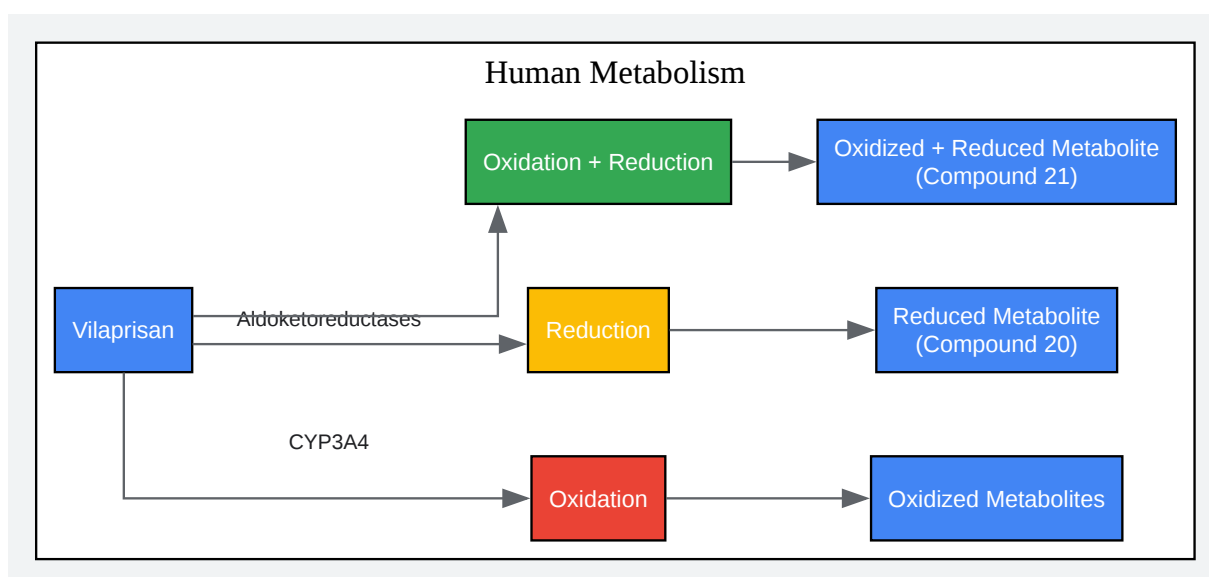
### 1. Materials:

- Same as for the metabolic stability assay.
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

## 2. Procedure:

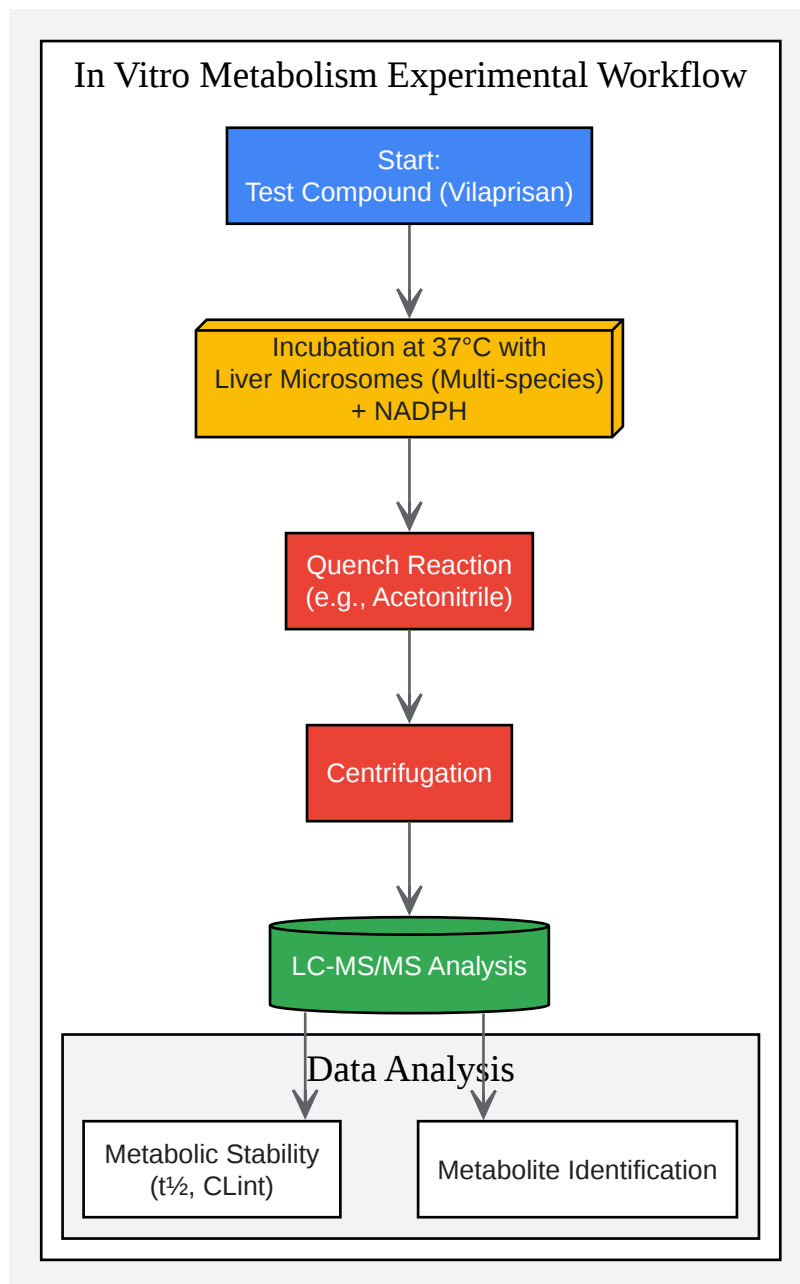
- Follow the incubation procedure as described for the metabolic stability assay, but with a higher concentration of the test compound to facilitate metabolite detection.
- At the end of the incubation period, quench the reaction and process the samples as described previously.
- Analyze the samples using LC-HRMS/MS.
- Process the data using metabolite identification software to search for potential biotransformations (e.g., oxidation, reduction, hydrolysis, conjugation).
- Compare the metabolite profiles across the different species' liver microsomes.

## Mandatory Visualization



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Caption: Proposed major metabolic pathways of **Vilaprisan** in humans.



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Caption: General workflow for in vitro metabolism studies.

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